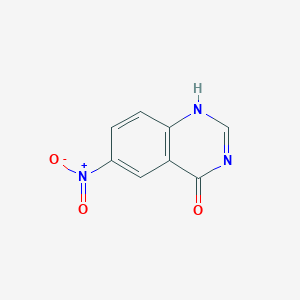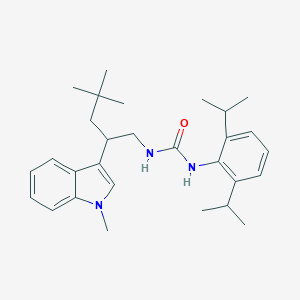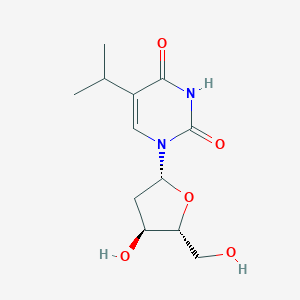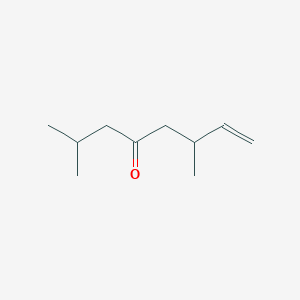
6-硝基喹唑啉-4(3H)-酮
描述
6-Nitroquinazolin-4(3H)-one is a yellow solid compound . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of 6-nitroquinazolin-4(3H)-one has been reported in several studies. One study reported a facile synthesis of a novel quinazoline sulfone, 6-nitro-7-tosylquinazolin-4(3H)-one, using a modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one and sodium p-toluenesulfinate . Another study reported an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis, which involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .
Molecular Structure Analysis
The molecular formula of 6-nitroquinazolin-4(3H)-one is C8H5N3O3 . The structure of this compound has been determined by single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of 6-nitroquinazolin-4(3H)-one has not been extensively studied. More research is needed to fully understand its chemical reactions .
Physical And Chemical Properties Analysis
The molecular weight of 6-nitroquinazolin-4(3H)-one is 191.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the literature .
科学研究应用
抗疟疾研究
喹唑啉酮骨架以其在抗疟疾治疗中的潜力而闻名。6-硝基喹唑啉-4(3H)-酮衍生物因其抑制疟疾寄生虫生长的能力而被研究。 这在寻找新的治疗方法方面尤其重要,因为目前抗疟疾药物的耐药性不断增加 .
抗肿瘤活性
该化合物在抗肿瘤药物合成中起着至关重要的作用。其衍生物经常出现在针对各种癌症的小分子抑制剂的结构中。 6-硝基喹唑啉-4(3H)-酮的硝基可以被修饰以增强其与癌细胞靶标的相互作用,使其成为开发新型化学治疗剂的宝贵成分 .
抗惊厥特性
在神经学领域,6-硝基喹唑啉-4(3H)-酮衍生物因其抗惊厥特性而被研究。 这些化合物可以调节神经递质通路,并有可能有助于治疗癫痫和其他癫痫发作疾病 .
杀菌应用
6-硝基喹唑啉-4(3H)-酮的结构框架有利于创造杀菌剂。 其衍生物可以破坏真菌的细胞壁合成,提供了一种对抗农业和医学中真菌感染的机制 .
抗菌作用
研究表明,喹唑啉酮衍生物表现出广谱抗菌活性。6-硝基喹唑啉-4(3H)-酮可以被设计用来针对特定的细菌菌株,帮助对抗耐抗生素细菌 .
抗炎用途
6-硝基喹唑啉-4(3H)-酮的抗炎潜力是另一个令人关注的领域。 通过抑制关键的炎症介质,该化合物的衍生物可用于开发治疗关节炎和其他慢性炎症疾病的新型抗炎药物 .
安全和危害
未来方向
属性
IUPAC Name |
6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287586 | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6943-17-5 | |
| Record name | 6943-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 6-nitroquinazolin-4(3H)-one?
A1: 6-Nitroquinazolin-4(3H)-one is characterized by the following:
- Molecular Formula: C8H5N3O3 [, ]
- Spectroscopic Data: Characterization often involves techniques like FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, HMBC, and mass spectrometry. []
Q2: What is known about the crystal structure of 6-nitroquinazolin-4(3H)-one?
A2: Single-crystal X-ray analysis reveals that the quinazolinone unit in 6-nitroquinazolin-4(3H)-one is essentially planar. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring system. Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the stability of the crystal structure. [, ]
Q3: Has 6-nitroquinazolin-4(3H)-one been used as a building block for other compounds?
A3: Yes, 6-nitroquinazolin-4(3H)-one serves as a precursor in various synthetic pathways. For instance, it can be alkylated with aliphatic and aromatic haloid methyl ketones to yield carbonyl derivatives with potential pharmacological applications. [] It has also been utilized in the synthesis of glycosylated carboranylquinazolines, which are being explored as potential agents for boron neutron capture therapy (BNCT). This synthesis involves a series of reactions, including condensation, reduction, and glycosylation. []
Q4: Are there any studies on the stability of 6-nitroquinazolin-4(3H)-one?
A4: While specific stability data for 6-nitroquinazolin-4(3H)-one might be limited in the provided research, a related compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), has been investigated for its stability in solutions. UV-Vis spectroscopy revealed that BG1188 exhibits time-dependent stability differences in ultrapure water and dimethyl sulfoxide (DMSO). []
Q5: Are there any known applications of 6-nitroquinazolin-4(3H)-one in material science?
A5: The provided research focuses primarily on the chemical synthesis and potential biological applications of 6-nitroquinazolin-4(3H)-one and its derivatives. Information regarding its use in material science or as a functional material is not available in these papers.
Q6: What analytical methods are commonly employed to characterize and quantify 6-nitroquinazolin-4(3H)-one?
A6: Researchers utilize a combination of techniques for characterizing and quantifying 6-nitroquinazolin-4(3H)-one. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)






